4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Overview
Description
4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a pyridazinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the core structure.
Attachment of the morpholinyl and pyridazinyl groups: These groups are typically introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential as a drug candidate due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as Taq polymerase and telomerase, and to trigger caspase activation, leading to apoptosis . The compound also down-regulates ERK2 protein and inhibits ERKs phosphorylation, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include:
- 6-(MORPHOLIN-4-YL-(3,4,5-TRIMETHOXY-PHENYL)-METHYL)-BENZO(1,3)DIOXOL-5-OL
- 4-(4-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)PYRIDAZIN-3-ONE
- 2-(2-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-3-YL)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the methoxyphenyl, morpholinyl, and pyridazinyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1-(6-morpholin-4-ylpyridazin-3-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-21-17(15-3-5-16(30-2)6-4-15)13-20(29)23-22(21)28(26-14)19-8-7-18(24-25-19)27-9-11-31-12-10-27/h3-8,17H,9-13H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSSOZVHZMGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NN=C(C=C4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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